Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate

opioid receptor pharmacology fentanyl analog SAR radioligand binding

Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS 72996-78-2), systematically named 4-piperidinecarboxylic acid, 4-[(1-oxopropyl)phenylamino]-, methyl ester, is a synthetic 4-anilinopiperidine derivative most commonly identified as norcarfentanil and as Remifentanil EP Impurity A. With a molecular formula of C16H22N2O3 and a molecular weight of 290.36 g/mol, the compound is a structural congener within the fentanyl analog series but uniquely carries a free secondary amine on the piperidine ring, distinguishing it from N-alkylated clinical agents such as remifentanil and carfentanil.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 72996-78-2
Cat. No. B028846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate
CAS72996-78-2
Synonyms4-[(1-Oxopropyl)phenylamino]-4-piperidinecarboxylic Acid Methyl Ester
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC
InChIInChI=1S/C16H22N2O3/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16/h4-8,17H,3,9-12H2,1-2H3
InChIKeyHFNFODVRYCEIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS 72996-78-2): Norcarfentanil Identity, Key Physicochemical Properties, and Procurement-Significant Regulatory Context


Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS 72996-78-2), systematically named 4-piperidinecarboxylic acid, 4-[(1-oxopropyl)phenylamino]-, methyl ester, is a synthetic 4-anilinopiperidine derivative most commonly identified as norcarfentanil and as Remifentanil EP Impurity A [1]. With a molecular formula of C16H22N2O3 and a molecular weight of 290.36 g/mol, the compound is a structural congener within the fentanyl analog series but uniquely carries a free secondary amine on the piperidine ring, distinguishing it from N-alkylated clinical agents such as remifentanil and carfentanil . It is recognized as the primary N-dealkylated metabolite of carfentanil and is a process-related impurity that must be controlled in remifentanil active pharmaceutical ingredient (API) manufacture [2]. The compound is supplied as a certified reference material for analytical method development, method validation, quality control, and ANDA submissions, making its procurement a necessity for laboratories engaged in opioid impurity profiling, forensic toxicology, and pharmaceutical quality assurance [3].

Why Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate Cannot Be Interchanged with Carfentanil, Remifentanil, or Other 4-Anilinopiperidine Analogs in Analytical or Pharmacological Workflows


Within the 4-anilinopiperidine class, seemingly minor structural modifications produce drastic shifts in μ-opioid receptor (μOR) binding affinity, lipophilicity, metabolic fate, and regulatory significance. Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate—lacking the N-phenethyl substituent of carfentanil—exhibits approximately 1,550‑fold weaker μOR binding than carfentanil under identical assay conditions, a difference large enough to preclude any assumption of equipotency in biological experiments [1]. Its free secondary amine also renders it chemically reactive toward N-nitrosation, generating the corresponding N-nitroso impurity, which carries distinct toxicological and regulatory risk relative to the parent drug remifentanil [2]. Furthermore, the European Pharmacopoeia imposes a specific acceptance limit of not more than 0.2% for this compound (Impurity A) in remifentanil hydrochloride, a criterion not applicable to other in-class analogs [3]. These quantitative distinctions collectively mean that substituting any other piperidine carboxylate for this compound in method development, impurity qualification, or pharmacological profiling will yield invalid results and non-compliant regulatory data.

Quantitative Comparative Evidence for Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (Norcarfentanil): Head-to-Head and Cross-Study Differentiation Against Close Analogs


μ-Opioid Receptor Binding Affinity (IC50) in a Uniform Radioligand Competitive Binding Assay

In a head-to-head competitive radioligand binding assay using [3H]DAMGO at the human μ-opioid receptor heterologously expressed in mammalian cells, norcarfentanil (F18) displayed an IC50 of 295.1 nM. Under identical assay conditions, carfentanil (F15) exhibited an IC50 of 0.19 nM, remifentanil (F17) an IC50 of 0.60 nM, and parent fentanyl (F01) an IC50 of 1.23 nM [1]. The ~1,553‑fold reduction in μOR binding affinity relative to carfentanil and ~492‑fold reduction relative to remifentanil demonstrate that the absence of the N-phenethyl (or N-methoxycarbonylethyl) substituent on the piperidine nitrogen is not compensated by the 4-carbomethoxy-phenylpropionamido motif, establishing a clear structure-activity discontinuity [1].

opioid receptor pharmacology fentanyl analog SAR radioligand binding

Human Elimination Half-Life in a Recreational Carfentanil Exposure Case Study

In a published case study of human recreational carfentanil exposure, the elimination half-life (t1/2) of carfentanil was estimated at 5.7 hours, while its N-dealkylated metabolite norcarfentanil showed a markedly longer t1/2 of 11.8 hours [1]. This 2.1‑fold longer terminal half-life indicates that norcarfentanil persists significantly longer in the systemic circulation than the parent drug, an observation consistent with its reduced lipophilicity and altered distribution kinetics. In contrast, remifentanil, which incorporates a labile methyl ester on the N-alkyl chain, has an ultrashort context-sensitive half-life of approximately 3–10 minutes in clinical settings, highlighting a fundamentally different pharmacokinetic profile [2].

forensic toxicology pharmacokinetics opioid metabolism

Predicted Lipophilicity (ACD/LogP) and Blood-Brain Barrier Permeability Impact

The ACD/LogP of norcarfentanil is reported as 1.60, substantially lower than carfentanil's ACD/LogP of 3.73 . This ~2.1 log unit difference translates to an approximately 126‑fold lower predicted octanol-water partition coefficient, reflecting the removal of the highly lipophilic N-phenethyl moiety. At physiological pH 7.4, the ACD/LogD of norcarfentanil is predicted to be approximately 0.5, whereas carfentanil's LogD7.4 is 3.21, indicating that norcarfentanil exists predominantly in ionized form (protonated secondary amine) at blood pH, further limiting passive membrane permeability . Remifentanil, with XLogP of 1.38, falls between the two extremes but achieves ultra-short duration through esterase-labile methyl ester metabolism rather than distribution-limited kinetics [1].

physicochemical profiling ADME prediction lipophilicity

European Pharmacopoeia Acceptance Criterion for Impurity A in Remifentanil Hydrochloride

The European Pharmacopoeia monograph for remifentanil hydrochloride identifies methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate as Specified Impurity A (remipropanamide). The acceptance criterion is set at not more than 0.2% [1]. This regulatory threshold is numerically distinct from the limits applied to other specified impurities in the same monograph (unspecified impurities: NMT 0.10% each; total impurities: NMT 1.0%) [1]. The existence of a specific named impurity limit for this compound, as opposed to the generic unspecified impurity limit, underscores its recognition as a process-characteristic contaminant that requires dedicated control [2]. For procurement purposes, this means that any supplier's certificate of analysis must demonstrate compliance with this 0.2% threshold when the compound is used as a reference standard for remifentanil impurity testing.

pharmaceutical quality control regulatory impurity profiling compendial compliance

Cytochrome P450 Isozyme Selectivity in Norcarfentanil Formation from Carfentanil

Using recombinant human cytochrome P450 isozymes and human liver microsomes (HLM), Kong and Walz (2021) demonstrated that the N-dealkylation of carfentanil to norcarfentanil (M1) is catalyzed predominantly by CYP3A5, with decreasing relative activity for CYP3A4 and CYP2C8 [1]. This isozyme preference differentiates norcarfentanil formation from other carfentanil metabolic pathways: for example, the active metabolite M11 (hydroxyphenethyl derivative) is formed primarily by CYP3A4 [1]. The formation of norcarfentanil via Michaelis-Menten kinetics was quantified using UHPLC-HRMS, establishing norcarfentanil as the dominant Phase I metabolite in HLM incubations [1]. In contrast, remifentanil's primary clearance route is rapid hydrolysis by non-specific tissue esterases, a fundamentally different elimination mechanism [2].

drug metabolism CYP phenotyping in vitro metabolite profiling

Procurement-Driven Application Scenarios for Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (Norcarfentanil) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Qualification and Compendial Release Testing of Remifentanil Hydrochloride API

Quality control laboratories performing EP monograph compliance testing require this compound as a certified reference standard to identify and quantify Impurity A in remifentanil hydrochloride batches. The EP acceptance criterion of NMT 0.2% for Impurity A, coupled with the NMT 0.10% limit for unspecified impurities, means that accurate quantitation of this specific impurity is pivotal for batch release decisions [1]. Procurement of a high-purity (>95%) reference standard with full certificate of analysis (LC-UV, LC-MS, NMR characterization) enables validated HPLC method calibration, peak identification, and system suitability testing per compendial requirements [1].

Forensic Toxicology Biomarker Confirmation in Carfentanil Exposure Cases

In suspected carfentanil intoxication or fatal overdose investigations, norcarfentanil's extended elimination half-life of 11.8 hours—compared to carfentanil's 5.7 hours—makes it a more persistent and detectable biomarker in post-mortem blood, urine, and dried blood spot samples [2]. Forensic laboratories require authenticated norcarfentanil reference material to develop and validate confirmatory LC-MS/MS or GC-MS methods, establish limits of detection (LOD) and quantitation (LOQ), and ensure chromatographic separation from isobaric interferences in complex biological matrices [2].

In Vitro Cytochrome P450 Phenotyping and Drug-Drug Interaction Studies

Researchers investigating the metabolic fate of carfentanil and related fentanyl analogs need norcarfentanil as a metabolite standard to confirm N-dealkylation product identity in recombinant CYP isozyme incubations and human liver microsome assays. The documented preferential formation by CYP3A5 distinguishes M1 from other carfentanil metabolites and supports pharmacogenetic investigations into CYP3A5 polymorphism effects on carfentanil clearance variability [3]. Without an authentic norcarfentanil standard, researchers risk misidentifying metabolite peaks or misassigning isozyme contributions [3].

Structure-Activity Relationship Studies on 4-Anilinopiperidine Opioid Analogs

In medicinal chemistry and molecular pharmacology research, the 295.1 nM μOR IC50 of norcarfentanil serves as a critical negative control within the fentanyl SAR dataset, demonstrating that removal of the N-phenethyl chain causes a >1,500‑fold loss in binding affinity that cannot be rescued by the 4-carbomethoxy-phenylpropionamido pharmacophore [4]. This quantitative benchmark is essential for computational docking validation and pharmacophore modeling studies aiming to predict novel opioid ligand binding modes [4]. Procurement of this compound enables side-by-side binding assays with carfentanil, remifentanil, and fentanyl under uniform experimental conditions [4].

Quote Request

Request a Quote for Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.